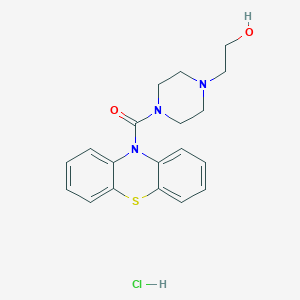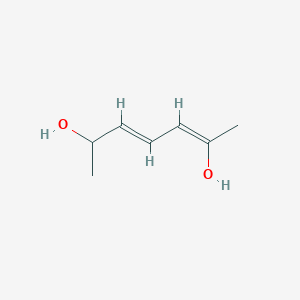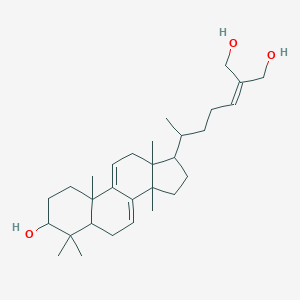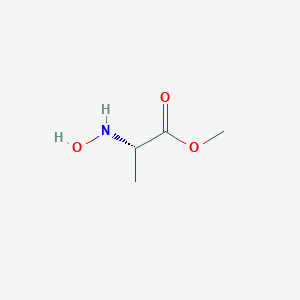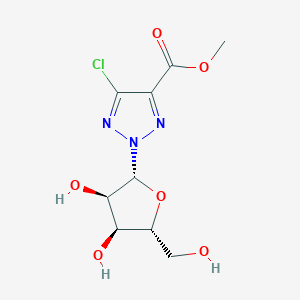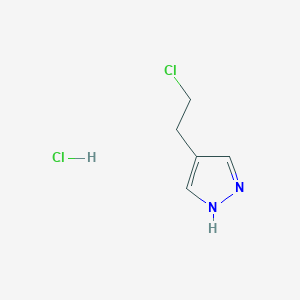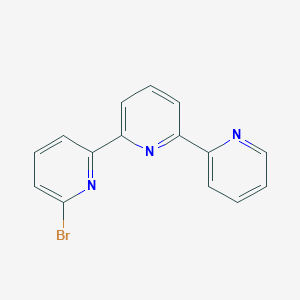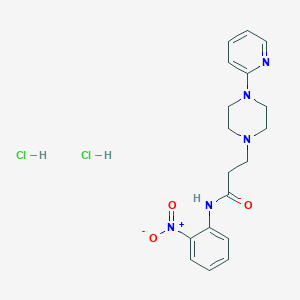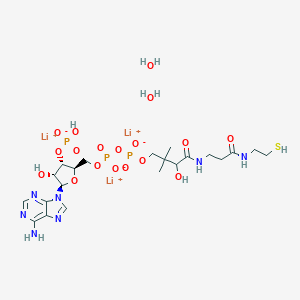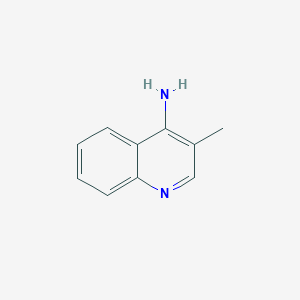
3-Methylquinolin-4-amine
Übersicht
Beschreibung
3-Methylquinolin-4-amine is a compound that has garnered attention in scientific research due to its unique structure and potential in various chemical reactions and properties. Its molecular structure is foundational to its chemical behavior and potential applications in materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of 3-Methylquinolin-4-amine and related compounds often involves catalyzed reactions. For example, Cu-catalyzed aerobic oxidative cyclizations have been employed for the synthesis of α-O-, S-, and N-substituted 4-methylquinoline derivatives from N-hydroxyaminoallenes, demonstrating the versatility of catalyzed reactions in producing quinoline derivatives (Sharma & Liu, 2015). Additionally, HATU-mediated coupling of 4-hydroxyquinazolines with primary amines has been developed for the synthesis of 3-substituted 4(3H)-quinazolinones, highlighting the efficiency of using commercially available materials under mild conditions (Xiao et al., 2009).
Molecular Structure Analysis
The molecular structure and properties of 3-Methylquinolin-4-amine can be analyzed through various computational methods. For instance, Density Functional Theory (DFT) has been used to investigate the molecular geometry, electrostatic potential, and vibrational analysis of quinoline derivatives, providing insights into their stability and reactivity based on molecular interactions and conformational analysis (Fatma et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives participate in diverse chemical reactions, demonstrating a range of chemical properties. For example, the synthesis of tetrahydroquinoline derivatives through domino reactions highlights the ability of quinoline compounds to undergo efficient cyclization, with selectivity influenced by the reaction medium (Zhang & Li, 2002). Additionally, amination reactions of quinoline derivatives with amide solvents have been explored, showing the influence of steric and electronic effects on reaction outcomes (Tsai et al., 2008).
Wissenschaftliche Forschungsanwendungen
-
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
- The synthesis of these compounds involves various protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
-
- Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .
- The properties of these compounds for photovoltaic applications include absorption spectra, energy levels, and other achievements .
- Various methods for testing the compounds for application have been outlined .
- Quinoline derivatives have been implemented in photovoltaic cells, with their architecture and design described . Their performance for polymer solar cells and dye-synthesized solar cells was highlighted .
-
Synthesis of Biologically and Pharmaceutically Active Compounds
- Quinoline and its analogues have been synthesized for biological and pharmaceutical activities .
- Various synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
- A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .
- Most of compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .
Eigenschaften
IUPAC Name |
3-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFYJQGCWEYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355836 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-4-amine | |
CAS RN |
19701-33-8 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



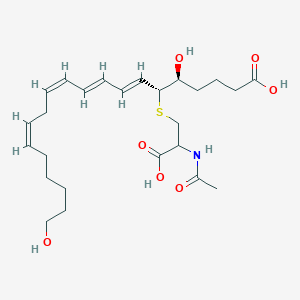
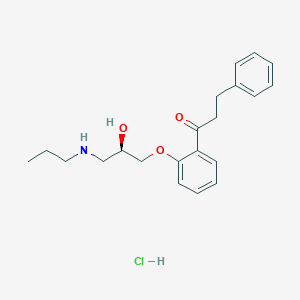
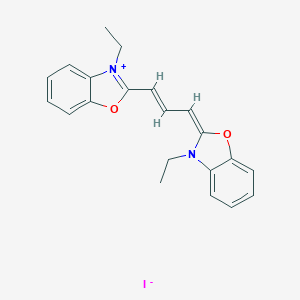
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
